molecular formula C17H12O B2574226 3-Naphthalen-1-yl-benzaldehyde CAS No. 56432-20-3

3-Naphthalen-1-yl-benzaldehyde

Cat. No.: B2574226
CAS No.: 56432-20-3
M. Wt: 232.282
InChI Key: CAXHDVXIZDLPBE-UHFFFAOYSA-N
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Description

3-Naphthalen-1-yl-benzaldehyde is an organic compound with the molecular formula C17H12O and a molecular weight of 232.28 g/mol . It is characterized by the presence of a naphthalene ring attached to a benzaldehyde moiety. This compound is used primarily in research settings and has various applications in the fields of chemistry and biology.

Scientific Research Applications

3-Naphthalen-1-yl-benzaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Naphthalen-1-yl-benzaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-naphthylmethanol with benzaldehyde under acidic conditions. Another method includes the use of a Friedel-Crafts acylation reaction where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-yl-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Major Products

    Oxidation: 3-Naphthalen-1-yl-benzoic acid.

    Reduction: 3-Naphthalen-1-yl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yl-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical reactions. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxaldehyde: Similar structure but with the aldehyde group at a different position.

    Benzaldehyde: Lacks the naphthalene ring.

    1-Naphthaldehyde: Similar but with the aldehyde group directly attached to the naphthalene ring.

Uniqueness

3-Naphthalen-1-yl-benzaldehyde is unique due to the specific positioning of the naphthalene ring and the benzaldehyde moiety, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions in biochemical and industrial applications that are not possible with other similar compounds .

Properties

IUPAC Name

3-naphthalen-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXHDVXIZDLPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971859
Record name 3-(Naphthalen-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56432-20-3
Record name 3-(Naphthalen-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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